molecular formula C8H10N2O2S2 B12068031 2-Amino-5-(ethylsulfonyl)-4-methylthiophene-3-carbonitrile

2-Amino-5-(ethylsulfonyl)-4-methylthiophene-3-carbonitrile

Cat. No.: B12068031
M. Wt: 230.3 g/mol
InChI Key: JBNFXYOLIWWTJU-UHFFFAOYSA-N
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Description

2-Amino-5-(ethylsulfonyl)-4-methylthiophene-3-carbonitrile is an organic compound that belongs to the class of thiophenes. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties and wide range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by the presence of an amino group, an ethylsulfonyl group, a methyl group, and a carbonitrile group attached to the thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(ethylsulfonyl)-4-methylthiophene-3-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-4-methylthiophene-3-carbonitrile with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

For industrial-scale production, the synthesis process can be optimized to increase yield and reduce costs. This may involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of more efficient catalysts and greener solvents can be explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(ethylsulfonyl)-4-methylthiophene-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

2-Amino-5-(ethylsulfonyl)-4-methylthiophene-3-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 2-Amino-5-(ethylsulfonyl)-4-methylthiophene-3-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the amino and ethylsulfonyl groups can influence its binding affinity and specificity towards these targets. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methylthiophene-3-carbonitrile: Lacks the ethylsulfonyl group.

    2-Amino-5-(methylsulfonyl)-4-methylthiophene-3-carbonitrile: Contains a methylsulfonyl group instead of an ethylsulfonyl group.

    2-Amino-5-(ethylsulfonyl)-thiophene-3-carbonitrile: Lacks the methyl group.

Uniqueness

2-Amino-5-(ethylsulfonyl)-4-methylthiophene-3-carbonitrile is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the ethylsulfonyl group enhances its solubility and reactivity, while the amino and carbonitrile groups provide sites for further chemical modifications. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C8H10N2O2S2

Molecular Weight

230.3 g/mol

IUPAC Name

2-amino-5-ethylsulfonyl-4-methylthiophene-3-carbonitrile

InChI

InChI=1S/C8H10N2O2S2/c1-3-14(11,12)8-5(2)6(4-9)7(10)13-8/h3,10H2,1-2H3

InChI Key

JBNFXYOLIWWTJU-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=C(C(=C(S1)N)C#N)C

Origin of Product

United States

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